molecular formula C12H26O B1670174 Decyl ethyl ether CAS No. 16979-29-6

Decyl ethyl ether

Cat. No. B1670174
CAS RN: 16979-29-6
M. Wt: 186.33 g/mol
InChI Key: LOLANUHFGPZTLQ-UHFFFAOYSA-N
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Description

Decyl ethyl ether, also known as Ethyl decyl ether, is a compound with the formula C12H26O . It is also referred to as 1,3-Propanediol, decyl ethyl ether with a slightly different structure and a formula of C15H32O2 .


Synthesis Analysis

The synthesis of ethers like Decyl ethyl ether typically involves the reaction of alcohols or their conjugate bases . One common procedure is the Williamson Ether Synthesis, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .


Molecular Structure Analysis

The molecular structure of Decyl ethyl ether involves an oxygen atom bonded to two alkyl groups . The molecule contains a total of 48 bonds, including 16 non-H bonds, 14 rotatable bonds, and 2 ether (aliphatic) bonds .


Chemical Reactions Analysis

Ethers, including Decyl ethyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethers like Decyl ethyl ether include a molecular weight of 186.3342 g/mol for Ethyl decyl ether and 244.41338 g/mol for 1,3-Propanediol, decyl ethyl ether . Ethers containing up to 3 carbon atoms are soluble in water due to their hydrogen bond formation with water molecules .

Safety And Hazards

Ethers, including Decyl ethyl ether, are extremely flammable and pose a risk of ignition . Vapors may travel to the source of ignition and flash back. Containers may explode when heated. They may also form explosive peroxides .

Future Directions

While specific future directions for Decyl ethyl ether are not mentioned in the sources, research into the etherification process of glycerol, including alcohol solvent, olefin solvent, and solvent-free routes, could provide insights into potential future directions .

properties

IUPAC Name

1-ethoxydecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-5-6-7-8-9-10-11-12-13-4-2/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLANUHFGPZTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976775
Record name 1-Ethoxydecane
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Molecular Weight

186.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid with a mild odor; [Dow Chemical MSDS]
Record name Alcohols, C10-12, ethoxylated propoxylated
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Product Name

Decyl ethyl ether

CAS RN

16979-29-6, 68154-97-2, 61287-28-3
Record name Decyl ethyl ether
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Record name Alcohols, C10-12, ethoxylated propoxylated
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Record name Alcohols, C10-12, ethoxylated propoxylated
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Record name 1-Ethoxydecane
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Record name Alcohols, C10-12, ethoxylated propoxylated
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Record name DECYL ETHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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